![molecular formula C14H14Br4N4O4 B14620079 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide CAS No. 57647-76-4](/img/structure/B14620079.png)
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide is a complex organic compound characterized by multiple bromine atoms and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide typically involves multistep organic reactions. One common approach is the bromination of precursor compounds using reagents like oxalyl bromide or DMSO combined with oxalyl bromide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in significant quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield brominated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide has several scientific research applications:
Biology: The compound’s brominated structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dibromo-N,N-dimethylpropanamide
- 2,3-dibromo-N-(2,2-dichloro-1-hydroxyethyl)-2-methylpropanamide
- N-(4-bromophenyl)-2,2-dimethylpropanamide
Uniqueness
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide is unique due to its multiple bromine atoms and the presence of amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57647-76-4 |
|---|---|
Fórmula molecular |
C14H14Br4N4O4 |
Peso molecular |
621.9 g/mol |
Nombre IUPAC |
2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide |
InChI |
InChI=1S/C14H14Br4N4O4/c15-5-9(17)11(23)21-13(25)19-7-1-2-8(4-3-7)20-14(26)22-12(24)10(18)6-16/h1-4,9-10H,5-6H2,(H2,19,21,23,25)(H2,20,22,24,26) |
Clave InChI |
GAQGOSBIWDMPNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(=O)C(CBr)Br)NC(=O)NC(=O)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
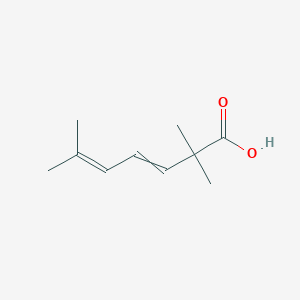
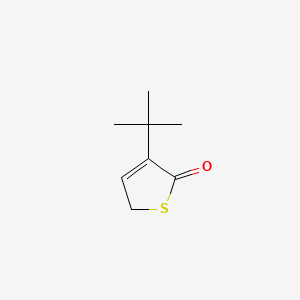
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
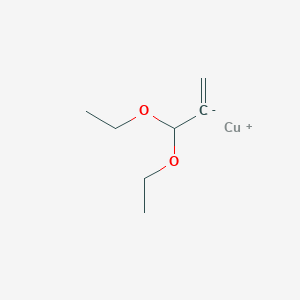
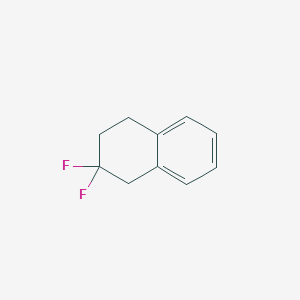
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
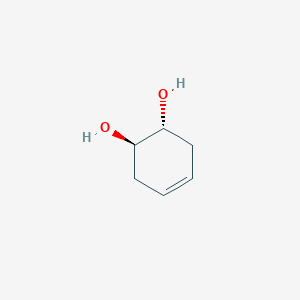
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
